molecular formula C18H20N4OS2 B2522981 4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine CAS No. 672950-70-8

4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine

Cat. No.: B2522981
CAS No.: 672950-70-8
M. Wt: 372.51
InChI Key: PQVCZMSHYHXLJU-UHFFFAOYSA-N
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Description

4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents include cyclopropylamine and allyl sulfide.

    Functional Group Modifications: Introduction of the prop-2-enylsulfanyl group and morpholine ring through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.

    Substitution: Various substitution reactions can occur, especially at the morpholine ring and the prop-2-enylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced tricyclic derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and sulfur-containing heterocycles.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-4-9-24-18-20-14-13-11(2)10-12(3)19-17(13)25-15(14)16(21-18)22-5-7-23-8-6-22/h4,10H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVCZMSHYHXLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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